molecular formula C17H15F3N2O6 B11932825 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid

1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid

Cat. No.: B11932825
M. Wt: 400.31 g/mol
InChI Key: TUBPMNKNZANWJC-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a nitrophenyl group, a tetrahydroisoquinoline core, and a trifluoroacetic acid moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The nitrophenyl group is introduced through nitration, typically using a mixture of concentrated nitric and sulfuric acids. The final step involves the addition of trifluoroacetic acid, which can be done under mild conditions to avoid decomposition of the compound .

Chemical Reactions Analysis

1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can modulate cellular signaling pathways. The tetrahydroisoquinoline core can interact with neurotransmitter receptors, influencing neuronal activity. The trifluoroacetic acid moiety can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar compounds to 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid include:

    1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the diol and trifluoroacetic acid groups, making it less soluble and less reactive.

    1-(4-Aminophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol: Contains an amino group instead of a nitro group, altering its redox properties and biological activity.

    1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol: Lacks the trifluoroacetic acid moiety, affecting its solubility and stability.

Properties

Molecular Formula

C17H15F3N2O6

Molecular Weight

400.31 g/mol

IUPAC Name

1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H14N2O4.C2HF3O2/c18-13-7-10-5-6-16-15(12(10)8-14(13)19)9-1-3-11(4-2-9)17(20)21;3-2(4,5)1(6)7/h1-4,7-8,15-16,18-19H,5-6H2;(H,6,7)

InChI Key

TUBPMNKNZANWJC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(F)(F)F)O

Origin of Product

United States

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